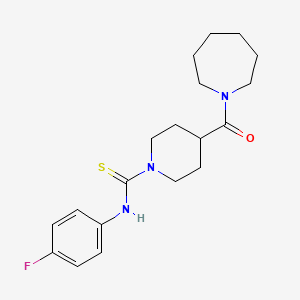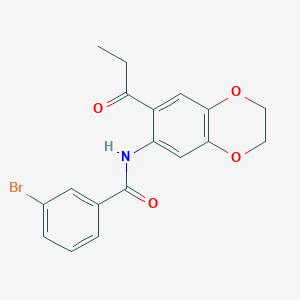
4-(azepan-1-ylcarbonyl)-N-(4-fluorophenyl)piperidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Azepanylcarbonyl)-N~1~-(4-fluorophenyl)tetrahydro-1(2H)-pyridinecarbothioamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a fluorophenyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-azepanylcarbonyl)-N~1~-(4-fluorophenyl)tetrahydro-1(2H)-pyridinecarbothioamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable linear precursor, such as 1,6-diaminohexane, under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane, under basic conditions.
Coupling Reactions: The final step involves coupling the azepane, fluorophenyl, and tetrahydropyridine moieties using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) under anhydrous conditions.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, 4-(1-azepanylcarbonyl)-N~1~-(4-fluorophenyl)tetrahydro-1(2H)-pyridinecarbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for studying protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it valuable for the development of new materials and products.
Mechanism of Action
The mechanism of action of 4-(1-azepanylcarbonyl)-N~1~-(4-fluorophenyl)tetrahydro-1(2H)-pyridinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Azepanylcarbonyl)-N~1~-(4-chlorophenyl)tetrahydro-1(2H)-pyridinecarbothioamide: Similar structure but with a chlorine atom instead of a fluorine atom.
4-(1-Azepanylcarbonyl)-N~1~-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarbothioamide: Similar structure but with a methyl group instead of a fluorine atom.
4-(1-Azepanylcarbonyl)-N~1~-(4-nitrophenyl)tetrahydro-1(2H)-pyridinecarbothioamide: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 4-(1-azepanylcarbonyl)-N~1~-(4-fluorophenyl)tetrahydro-1(2H)-pyridinecarbothioamide imparts unique electronic properties to the compound. Fluorine atoms are highly electronegative, which can influence the compound’s reactivity, stability, and interactions with biological targets. This makes the compound distinct from its analogs with different substituents.
Properties
Molecular Formula |
C19H26FN3OS |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-(azepane-1-carbonyl)-N-(4-fluorophenyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C19H26FN3OS/c20-16-5-7-17(8-6-16)21-19(25)23-13-9-15(10-14-23)18(24)22-11-3-1-2-4-12-22/h5-8,15H,1-4,9-14H2,(H,21,25) |
InChI Key |
OYQBXJHGFNTYLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)C(=S)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-Amino-2-(3,4-diethoxyphenyl)ethylidene]cyclohexane-1,3-dione](/img/structure/B11070588.png)
![Butyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11070590.png)

![1-(4-Methoxyphenyl)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}thiourea](/img/structure/B11070597.png)
![3-Methylbutyl {[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}(phenyl)acetate](/img/structure/B11070599.png)
![2-{[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B11070613.png)

![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N'-{(E)-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]methylidene}thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11070623.png)
![3-ethylsulfanyl-16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11070624.png)
![4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11070632.png)
![2-{(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-ethylacetamide](/img/structure/B11070647.png)
![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B11070661.png)
![2-(3-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B11070662.png)
![2-Chloro-6-[4-(trifluoromethoxy)phenyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid](/img/structure/B11070669.png)
